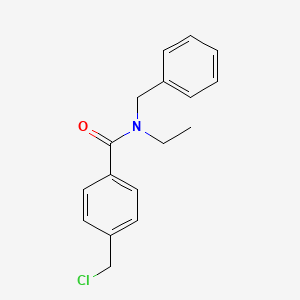N-benzyl-4-(chloromethyl)-N-ethylbenzamide
CAS No.:
Cat. No.: VC17897906
Molecular Formula: C17H18ClNO
Molecular Weight: 287.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H18ClNO |
|---|---|
| Molecular Weight | 287.8 g/mol |
| IUPAC Name | N-benzyl-4-(chloromethyl)-N-ethylbenzamide |
| Standard InChI | InChI=1S/C17H18ClNO/c1-2-19(13-15-6-4-3-5-7-15)17(20)16-10-8-14(12-18)9-11-16/h3-11H,2,12-13H2,1H3 |
| Standard InChI Key | RKWKNIFDJJODDX-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CCl |
Introduction
Chemical Identity and Structural Features
N-Benzyl-4-(chloromethyl)-N-ethylbenzamide belongs to the class of N,N-disubstituted benzamides, which are widely studied for their pharmacological and synthetic utility. The compound’s IUPAC name is N-benzyl-4-(chloromethyl)-N-ethylbenzamide, reflecting its benzyl and ethyl substituents on the amide nitrogen and a chloromethyl group at the 4-position of the benzoyl ring .
Molecular Architecture
The molecule consists of a central benzamide core, with a chloromethyl (-CH₂Cl) group at the para position of the aromatic ring. The amide nitrogen is substituted with a benzyl (C₆H₅CH₂-) and an ethyl (-CH₂CH₃) group, creating a sterically hindered environment that influences reactivity and intermolecular interactions . Key structural identifiers include:
These identifiers confirm the compound’s branching pattern and functional group arrangement.
Comparative Analysis with Analogues
The N-propyl variant (N-benzyl-4-(chloromethyl)-N-propylbenzamide) shares nearly identical structural features, differing only in the alkyl chain length on the amide nitrogen (propyl vs. ethyl) . This minor alteration impacts physicochemical properties such as solubility and lipophilicity, which are critical for biological activity and synthetic handling.
Synthesis and Manufacturing Approaches
The synthesis of N-benzyl-4-(chloromethyl)-N-ethylbenzamide likely follows established protocols for N,N-disubstituted benzamides, involving acylation reactions and functional group transformations.
Chlorination of 4-Methylol Intermediates
A patent detailing the synthesis of 4-chloromethyl benzoic acid chlorides (CN108358776A) provides a foundational framework . While the patent focuses on benzoic acid derivatives, its chlorination methodology—using dibenzoyl peroxide as a catalyst and triethanolamine as an inhibitor—could be adapted to produce 4-(chloromethyl)benzoyl chloride, a potential precursor for the target compound . Subsequent acylation with N-benzyl-N-ethylamine would yield the final product:
Reaction conditions (e.g., solvent: ether, catalyst: DMF, temperature: room temperature) mirror those used in analogous acylation reactions .
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume